Polyethylene Glycol 400 Dilaurate is a polyether compound formed by the esterification of polyethylene glycol with lauric acid, a fatty acid derived from coconut oil. It is characterized by its low toxicity and versatility, making it suitable for various applications across industries such as pharmaceuticals, cosmetics, and food production. This compound is known for its emulsifying, lubricating, and solubilizing properties, which enhance the stability and texture of formulations.
The primary chemical reaction involved in the synthesis of Polyethylene Glycol 400 Dilaurate is the esterification process between lauric acid and polyethylene glycol. This reaction typically requires acidic or basic catalysts to facilitate the formation of ester bonds. The general reaction can be represented as follows:
This reaction may also yield byproducts such as unreacted ethylene oxide and lauric acid, which necessitate purification steps to remove impurities like 1,4-dioxane, a known contaminant from ethoxylation processes .
The synthesis of Polyethylene Glycol 400 Dilaurate involves several steps:
This method ensures a high yield of the desired product while minimizing impurities .
Polyethylene Glycol 400 Dilaurate has diverse applications across multiple sectors:
Polyethylene Glycol 400 Dilaurate shares similarities with other polyethylene glycol esters but has unique properties that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | CAS Number | Properties | Unique Features |
---|---|---|---|
Polyethylene Glycol 200 Laurate | 9005-02-1 | Emulsifying agent; low toxicity | Shorter polyethylene glycol chain |
Polyethylene Glycol 400 Stearate | 9005-08-7 | Emulsifier; used in creams | Derived from stearic acid |
Polyethylene Glycol 600 Laurate | 9005-02-1 | Emulsifying agent; higher molecular weight | Greater viscosity compared to PEG 400 |
Polyethylene Glycol Distearate | 9005-08-7 | Used as an emulsifier; stable formulation | Contains two ester groups |
Polyethylene Glycol 400 Dilaurate's unique balance of hydrophilicity and lipophilicity makes it particularly effective in stabilizing emulsions while providing a smooth texture in formulations . Its lower molecular weight compared to other esters allows for better absorption and less irritation when used in topical applications.
The International Union of Pure and Applied Chemistry designation for polyethylene glycol 400 dilaurate follows the systematic nomenclature as poly(oxy-1,2-ethanediyl), alpha-(1-oxododecyl)-omega-[(1-oxododecyl)oxy]-, representing the precise structural arrangement of the polymer backbone and ester functionalities. The compound's structural formula demonstrates the characteristic polyethylene glycol chain with terminal lauric acid ester groups, expressed as (C₂H₄O)ₙC₂₄H₄₆O₃, where n represents the average number of ethylene oxide units corresponding to a molecular weight of approximately 400 daltons. Alternative molecular representations include C₁₁H₂₅COO(CH₂CH₂O)ₙCOC₁₁H₂₅, emphasizing the diester configuration with lauric acid chains attached to both terminal positions of the polyethylene glycol backbone.
The structural configuration exhibits both hydrophilic and lipophilic regions, with the central polyethylene glycol segment providing water solubility characteristics while the terminal dodecanoic acid chains contribute to oil solubility properties. This amphiphilic architecture enables the compound to function effectively as a surfactant and emulsifying agent across various industrial applications. The ester linkages between the polyethylene glycol backbone and lauric acid moieties represent the critical functional groups responsible for the compound's surface-active properties and chemical stability under standard processing conditions.
Polyethylene glycol 400 dilaurate is registered under multiple Chemical Abstracts Service numbers, reflecting variations in molecular weight distribution and manufacturing specifications. The primary CAS number 9005-02-1 corresponds to the general classification of polyethylene glycol dilaurate, encompassing various molecular weight ranges within this chemical family. The secondary CAS number 68139-91-3 specifically identifies formulations derived from coconut fatty acids as diesters with polyethylene glycol, representing commercial variants that may contain mixed fatty acid compositions.
Extensive synonymous nomenclature exists for this compound, including polyglycol dilaurate, oxyethylenated lauryl alcohol, polyoxyethylene dilaurate, polyoxyethylene dilauryl ether, and poly(oxyethylene) dilaurate. Commercial designations frequently incorporate numerical indicators such as polyethylene glycol-4 dilaurate, polyethylene glycol-8 dilaurate, and polyethylene glycol-12 dilaurate, where the numbers represent the average degree of ethoxylation. International regulatory databases recognize additional synonyms including dodecanoic acid 1,2-ethanediyl ester, lauric acid ethylene ester, and ethylene glycol didodecanoate, reflecting the diverse regulatory and commercial contexts in which this compound appears.
The molecular weight characteristics of polyethylene glycol 400 dilaurate demonstrate inherent polydispersity typical of ethoxylated compounds, with weight-average molecular weights ranging from approximately 400 to 600 daltons depending on the degree of polymerization. The polydispersity index, calculated as the ratio of weight-average molecular weight to number-average molecular weight, typically ranges from 1.2 to 1.8 for commercial preparations, indicating moderate molecular weight distribution. Mass spectrometry analysis reveals discrete molecular weight populations corresponding to different ethylene oxide chain lengths, with the predominant species containing 8 to 12 ethylene oxide units in the polymer backbone.
Saponification values provide quantitative measures of ester content, typically ranging from 125 to 155 milligrams of potassium hydroxide per gram of sample, which correlates directly with molecular weight and ester functionality. The relationship between saponification value and molecular weight enables precise characterization of commercial batches and quality control verification. Acid values, representing residual carboxylic acid content, generally remain below 10 milligrams of potassium hydroxide per gram, indicating high conversion efficiency in the esterification process.
The synthesis of polyethylene glycol esters originated from fundamental developments in polyethylene glycol production, first reported in 1859 when A. V. Lourenço and Charles Adolphe Wurtz independently isolated polyethylene glycol products through ethylene oxide polymerization. The subsequent evolution of esterification techniques progressed through catalytic developments, initially employing acidic catalysts such as sulfuric acid and p-toluenesulfonic acid to facilitate the condensation reaction between polyethylene glycol and fatty acids. Advanced catalytic systems emerged in the late 20th century, including heterogeneous acid catalysts such as cesium heteropoly acids, which demonstrated superior selectivity for monoester formation and reduced byproduct generation.
Modern synthesis approaches emphasize catalyst-free esterification processes utilizing the unique molecular structure of hydroxy fatty acids to achieve enhanced reaction efficiency and product purity. The development of controlled esterification conditions, including precise temperature regulation and water removal techniques, enabled manufacturers to achieve targeted molecular weight distributions and minimize undesired side reactions. Continuous improvements in reaction monitoring and analytical techniques, particularly high-performance liquid chromatography with evaporative light scattering detection, facilitated real-time process optimization and quality assurance.
The industrial adoption of polyethylene glycol 400 dilaurate followed the broader commercialization of nonionic surfactants during the mid-20th century, driven by increasing demand for effective emulsifying agents in cosmetic and pharmaceutical formulations. Initial commercial applications focused on textile processing and industrial lubricants, where the compound's dual solubility characteristics provided advantages over traditional surfactants in specialized processing environments. The expansion into personal care products occurred during the 1960s and 1970s, coinciding with regulatory approval for cosmetic ingredients and growing consumer preference for stable, non-irritating formulations.